molecular formula C20H19ClN2O3 B1458593 N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide CAS No. 1858240-67-1

N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

Cat. No. B1458593
M. Wt: 370.8 g/mol
InChI Key: HXTWTNNEPBRKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMDP and is a member of the cathinone family.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Researchers have synthesized various derivatives of pyrrolidine-2,5-diones, similar in structure to N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide, to evaluate their anticonvulsant activities. These studies involved designing molecules by modifying the heterocyclic imide ring into a chain amide bond and testing them in animal models of epilepsy. Some derivatives, particularly those with the 3-(trifluoromethyl)anilide moiety, showed promising anticonvulsant activity in the maximal electroshock (MES) seizure models, indicating a potential for the development of new antiepileptic drugs (Kamiński, Wiklik, & Obniska, 2015).

Pharmacological Evaluation

Another line of research has focused on evaluating the biological activity of new amides derived from pyrrolidin-1-yl-acetic acid, which is structurally related to N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide. These studies included assessing anticonvulsant activity in animal models and exploring the potential mechanisms of action through in vitro binding studies. The research found that certain compounds exhibited significant anticonvulsant effects and had an impact on voltage-gated sodium and calcium channels, suggesting a multifaceted approach to seizure control (Obniska et al., 2015).

Neuropharmacological Profile

The neuropharmacological effects of compounds structurally related to N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide have been studied, with a focus on their potential as neuroleptic agents. These studies aimed to understand the inhibitory effects on behaviors induced by psychostimulants and to compare these effects with known antipsychotic drugs. The findings suggest that certain derivatives might offer new avenues for the treatment of psychiatric disorders with reduced side effects (Usuda, Sano, & Maeno, 1979).

properties

IUPAC Name

N-benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-14-7-9-16(10-8-14)23-18(24)11-17(20(23)26)22(19(25)12-21)13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWTNNEPBRKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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